molecular formula C20H29N5O4 B2535985 ethyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 876899-54-6

ethyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

Cat. No. B2535985
CAS RN: 876899-54-6
M. Wt: 403.483
InChI Key: YOOKYVCLYBELSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate is a useful research compound. Its molecular formula is C20H29N5O4 and its molecular weight is 403.483. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations : This compound's relevance in scientific research is primarily through its roles in synthesis and transformations. For instance, it has been used in the preparation of various amino substituted products through reactions with amines and hydrazines. Such chemical processes are crucial for developing new pharmaceuticals and materials with potential applications in diverse fields, including antimicrobial agents (Bevk et al., 2001).

Antimicrobial Activity : Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from similar compounds, has shown significant antimicrobial properties. These findings suggest potential applications in developing new treatments against bacterial and fungal infections (Hossan et al., 2012).

Antitumor and Antioxidant Agents : Derivatives of thienopyrimidines, synthesized through reactions involving similar ethyl acetate compounds, have shown promise as specific antitumor agents against Hep-G2 cells, indicating potential applications in cancer therapy (Aly et al., 2010).

Chemoenzymatic Synthesis in Drug Development : The compound has also been involved in the chemoenzymatic synthesis processes, such as the production of the HMG-CoA reductase inhibitor Rosuvastatin, a widely used cholesterol-lowering drug. This showcases its utility in the synthesis of medically important agents (Ramesh et al., 2017).

Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the compound's potential in developing therapies for diseases mediated by the 5-lipoxygenase pathway (Rahmouni et al., 2016).

properties

IUPAC Name

ethyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(10-13(2)11-24(16)19)14-8-6-5-7-9-14/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOKYVCLYBELSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4CCCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

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